CID 129893939

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

93778-31-5 |

|---|---|

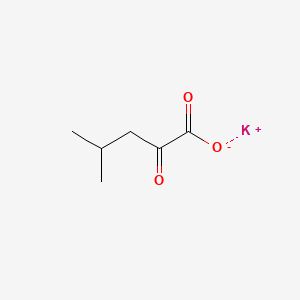

Molecular Formula |

C6H10KO3 |

Molecular Weight |

169.24 g/mol |

IUPAC Name |

potassium;4-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.K/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

InChI Key |

LMGUHYSJAZIZED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C(=O)[O-].[K+] |

Other CAS No. |

93778-31-5 |

Origin of Product |

United States |

Contextualizing Branched Chain α Keto Acids in Metabolic Networks

Branched-chain α-keto acids (BCKAs) are organic compounds that serve as the carbon skeletons of the three branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. frontiersin.org The initial step in the breakdown of these essential amino acids is a reversible process called transamination, catalyzed by branched-chain aminotransferase (BCAT) enzymes. nih.govresearchgate.net This reaction removes the amino group from the BCAA and transfers it to α-ketoglutarate, forming glutamate (B1630785) and the corresponding BCKA. wikipedia.orgresearchgate.net

These BCKAs are not merely byproducts but are crucial metabolic intermediates. ontosight.ai They can be shuttled between different tissues, such as from muscle to the liver, for further processing. frontiersin.org The metabolic fate of BCKAs is significant; they can be directed towards oxidative pathways to generate energy, or their carbon atoms can be used for the synthesis of other molecules. ontosight.aiwikipedia.org For instance, the breakdown products of BCKAs can enter the citric acid cycle for ATP production or serve as precursors for the synthesis of fatty acids and sterols. nih.govwikipedia.org

Table 1: Branched-Chain Amino Acids and their Corresponding α-Keto Acids

| Branched-Chain Amino Acid (BCAA) | Corresponding Branched-Chain α-Keto Acid (BCKA) |

|---|---|

| Leucine | α-Ketoisocaproate (KIC) |

| Isoleucine | α-Keto-β-methylvalerate (KMV) |

| Valine | α-Ketoisovalerate (KIV) |

This table shows the three branched-chain amino acids and the respective α-keto acids produced from them via transamination. frontiersin.orgnih.gov

Role As a Key Metabolite in Branched Chain Amino Acid Catabolism

Transamination and Decarboxylation in Branched-Chain Amino Acid Catabolism

The breakdown of leucine, an essential amino acid, is initiated by two primary enzymatic steps: transamination and oxidative decarboxylation. These processes convert leucine into intermediates that can be utilized in other fundamental metabolic pathways.

The initial step in leucine catabolism is a reversible reaction catalyzed by the enzyme Branched-Chain Aminotransferase (BCAT). nih.gov This enzyme facilitates the transfer of an amino group from L-leucine to an alpha-keto acid, typically alpha-ketoglutarate. ebi.ac.uk This transamination reaction yields L-glutamate and 4-methyl-2-oxovalerate (KIC). ebi.ac.uknih.gov

The reaction can be summarized as: L-leucine + 2-oxoglutarate ⇌ 4-methyl-2-oxopentanoate + L-glutamate ebi.ac.uk

In tissues like the brain, astrocytes rapidly take up leucine and transaminate it to KIC, which is then released into the extracellular space. selleckchem.comnih.gov This process is significant for nitrogen metabolism within the brain, as the released KIC can be taken up by neurons and reaminated back to leucine, consuming the neurotransmitter glutamate (B1630785) in the process. nih.gov The transamination of leucine is bidirectional, though the flux from leucine to glutamate is generally more active. nih.gov

Table 1: Kinetic Parameters of Leucine Transamination in Astrocytes

| Parameter | Value | Unit |

| Leucine Uptake Vmax | 53.6 +/- 3.2 | nmol/mg of protein/min |

| Leucine Uptake Km | 449.2 +/- 94.9 | µM |

| KIC Release Vmax | ~2.0 | nmol/mg of protein/min |

| KIC Release Km | 58 | µM |

Data sourced from studies on astrocytic metabolism of leucine. nih.gov

Following its formation, 4-methyl-2-oxovalerate undergoes a critical and irreversible step: oxidative decarboxylation. wikipedia.org This reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH), a large, mitochondrial multi-enzyme complex. nih.govnih.gov The BCKDH complex is structurally and functionally related to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.orgnih.gov

The BCKDH complex consists of three catalytic components:

E1 (a-keto acid decarboxylase): This component, which requires thiamine pyrophosphate (TPP) as a cofactor, decarboxylates the α-keto acid.

E2 (dihydrolipoamide acyltransferase): This component transfers the resulting acyl group to coenzyme A (CoA).

E3 (dihydrolipoamide dehydrogenase): This component reoxidizes the reduced lipoamide cofactor, using FAD and producing NADH. wikipedia.org

Table 2: Substrate Specificity of Purified Branched-Chain 2-Oxo Acid Dehydrogenase Complex (BCOADC)

| Substrate | Km (µM) | Relative Vmax (%) |

| 3-methyl-2-oxobutyrate (from Valine) | - | 100 |

| 4-methylthio-2-oxobutyrate | 67 | 27 |

| 2-oxobutyrate | 18 | 53 |

Data reflects the ability of the BCKDH complex to oxidize various 2-oxo acids. nih.govnih.gov

The product of the BCKDH-catalyzed reaction, isovaleryl-CoA, is further metabolized through a series of enzymatic reactions. This pathway ultimately yields acetyl-CoA and acetoacetate. Both of these molecules are key intermediates that can enter the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism for energy production. nih.gov

The breakdown of isovaleryl-CoA proceeds as follows:

Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA.

Carboxylation: 3-methylcrotonyl-CoA is carboxylated to form 3-methylglutaconyl-CoA.

Hydration: 3-methylglutaconyl-CoA is hydrated to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

Cleavage: HMG-CoA is cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate .

Acetyl-CoA can directly enter the TCA cycle by condensing with oxaloacetate to form citrate. nih.gov Acetoacetate, a ketone body, can be converted to acetoacetyl-CoA and then cleaved into two molecules of acetyl-CoA, which also enter the TCA cycle. nih.gov Therefore, the catabolism of 4-methyl-2-oxovalerate directly fuels the TCA cycle, contributing to the cellular energy pool. nih.gov Any disruption to the TCA cycle can, in turn, affect amino acid metabolism. nih.govelifesciences.org

Interconnections with Energy Metabolism and Anabolic Pathways

The catabolism of 4-methyl-2-oxovalerate is not only a degradative pathway but is also intricately linked with the synthesis of energy-rich molecules and major anabolic processes like lipid metabolism.

The entry of acetyl-CoA derived from 4-methyl-2-oxovalerate into the TCA cycle leads to the production of energy-rich molecules. nih.gov For each molecule of acetyl-CoA that is fully oxidized in the cycle, the net yield includes three molecules of NADH, one molecule of FADH2, and one molecule of GTP (or ATP). nih.gov The electron carriers NADH and FADH2 subsequently donate their electrons to the electron transport chain, driving oxidative phosphorylation (OXPHOS) to produce the majority of the cell's ATP. nih.gov

Interestingly, 4-methyl-2-oxovaleric acid has also been reported to act as an uncoupler of oxidative phosphorylation and as a metabolic inhibitor, potentially through its effect on the alpha-ketoglutarate dehydrogenase complex. selleckchem.com It has also been shown to stimulate insulin (B600854) secretion and increase the NADPH/NADP+ ratio in pancreatic islets. glpbio.com

The metabolic breakdown of 4-methyl-2-oxovalerate is directly linked to lipid metabolism. The production of acetyl-CoA, a primary product of leucine catabolism, provides a fundamental building block for the synthesis of fatty acids. youtube.com In the cytosol, acetyl-CoA is the substrate for acetyl-CoA carboxylase, the enzyme that catalyzes the rate-limiting step in fatty acid synthesis. youtube.com

Research has shown that 4-methyl-2-oxopentanoic acid can promote lipid accumulation in preadipocytes. glpbio.com This effect is associated with increased expression of lipogenic proteins, such as sterol regulatory element-binding protein 1 (SREBP1) and stearoyl-CoA desaturase-1 (SCD1), by impacting the mTOR and autophagy signaling pathways. glpbio.com This highlights a direct link between the catabolism of leucine-derived keto acids and the regulation of lipid synthesis and storage.

Influence on Glucose Homeostasis

The role of branched-chain amino acids and their corresponding α-keto acids, including 4-methyl-2-oxovalerate, in glucose homeostasis is complex and an area of active research. Elevated levels of circulating BCAAs and their metabolites are often observed in individuals with insulin resistance and type 2 diabetes. cambridge.org

Research suggests a connection between skeletal muscle BCAA catabolism and insulin signaling. cambridge.org Studies have shown that branched-chain α-keto acids (BCKAs) can induce insulin resistance in muscle cells through the activation of the mammalian/mechanistic target of rapamycin complex 1 (mTORC1) and p70 ribosomal protein S6 kinase-1 (S6K1) signaling pathway. cambridge.org This activation can impair insulin-stimulated glucose transport. cambridge.org Conversely, enhancing the catabolism of BCAAs may offer benefits against insulin resistance. cambridge.org In some studies, the accumulation of BCKAs has been identified as an indicator of glucose intolerance. frontiersin.org

Metabolic Regulation of Branched-Chain α-Keto Acid Homeostasis

The balance of branched-chain α-keto acids is tightly controlled through a multi-layered regulatory system involving enzymes, signaling pathways, and post-translational modifications.

Enzymatic Regulation of BCAT and BCKDH Activities

The catabolism of BCAAs is primarily governed by two key enzymes: branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.orgresearchgate.net

Branched-Chain Aminotransferase (BCAT): This enzyme catalyzes the initial, reversible transamination of BCAAs to their corresponding α-keto acids. frontiersin.orgnih.gov There are two main isoforms: BCAT1, which is cytosolic, and BCAT2, which is mitochondrial. frontiersin.org The reversible nature of this step allows for the interconversion of BCAAs and BCKAs, playing a role in nitrogen balance and the synthesis of other amino acids like glutamate. nih.govresearchgate.net

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This large, multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of BCKAs, which is the rate-limiting step in BCAA catabolism. frontiersin.orgresearchgate.net The activity of the BCKDH complex is a critical control point for BCAA and BCKA levels. The BCKDH complex is allosterically inhibited by its products, the branched-chain acyl-CoA derivatives, and is also regulated by the ratio of NADH/NAD+ and ATP. mdpi.com Notably, the α-keto acid of leucine, 4-methyl-2-oxovalerate (KIC), is a potent allosteric inhibitor of the kinase that inactivates the BCKDH complex, thereby promoting its own breakdown when in excess. researchgate.netmdpi.com

The tissue distribution of these enzymes is a key factor in the inter-organ metabolism of BCAAs. BCAT is highly active in skeletal muscle, while the BCKDH complex has its highest activity in the liver. mdpi.comnih.gov

Signaling Pathway Modulations (e.g., mTOR signaling)

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is intricately linked with BCAA metabolism. Leucine, and by extension its keto acid 4-methyl-2-oxovalerate, is a potent activator of mTORC1. frontiersin.orgnih.gov

Activation of mTORC1 by BCAAs and their metabolites can, in turn, influence BCAA catabolism. nih.gov Some studies suggest that mTORC1 may play a role in the activation of the BCKDH complex. nih.gov This creates a feedback loop where high levels of leucine and its metabolites can promote their own catabolism.

However, the chronic activation of mTORC1 by elevated BCAAs and BCKAs is also implicated in the development of insulin resistance. cambridge.org This occurs through the phosphorylation of insulin receptor substrate 1 (IRS-1), which impairs insulin signaling. cambridge.org Therefore, the mTOR pathway acts as a crucial node, integrating nutrient availability with metabolic control, but its dysregulation can contribute to metabolic disorders.

Analogues and Related α-Keto Acids in Metabolic Contexts

Potassium 4-methyl-2-oxovalerate is one of three primary branched-chain α-keto acids. The others are 3-methyl-2-oxovaleric acid (from isoleucine) and 2-oxoisocaproate (from leucine, which is the same as 4-methyl-2-oxovalerate). nih.gov

Comparative Metabolism with Other Branched-Chain α-Keto Acids (e.g., 3-methyl-2-oxovaleric acid, 2-oxoisocaproate)

The three main branched-chain α-keto acids share the initial steps of their catabolic pathway but diverge later, leading to different metabolic fates.

| Branched-Chain α-Keto Acid | Corresponding Amino Acid | Common Catabolic Steps | Final Metabolic Products |

| 4-methyl-2-oxovalerate (α-ketoisocaproate) | Leucine | Transamination by BCAT, Oxidative decarboxylation by BCKDH | Acetyl-CoA, Acetoacetate (ketogenic) |

| 3-methyl-2-oxovaleric acid (α-keto-β-methylvalerate) | Isoleucine | Transamination by BCAT, Oxidative decarboxylation by BCKDH | Acetyl-CoA, Propionyl-CoA (ketogenic and glucogenic) |

| 2-oxoisovalerate (α-ketoisovalerate) | Valine | Transamination by BCAT, Oxidative decarboxylation by BCKDH | Propionyl-CoA (glucogenic) |

Data compiled from multiple sources. researchgate.netyoutube.com

As shown in the table, all three BCKAs undergo transamination via BCAT and then irreversible oxidative decarboxylation by the BCKDH complex. researchgate.net After this common pathway, their metabolic routes diverge. The catabolism of 4-methyl-2-oxovalerate is purely ketogenic, yielding acetyl-CoA and acetoacetate. youtube.com In contrast, the breakdown of 3-methyl-2-oxovaleric acid is both ketogenic and glucogenic, producing acetyl-CoA and propionyl-CoA. youtube.com The catabolism of 2-oxoisovalerate is solely glucogenic, leading to the formation of propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle. youtube.com

This differential fate of the carbon skeletons of BCKAs highlights their distinct contributions to cellular energy metabolism, with some providing precursors for ketone body synthesis and others for glucose synthesis.

Intermediary Roles in Specific Biochemical Cycles

Potassium 4-methyl-2-oxovalerate, the potassium salt of 4-methyl-2-oxovalerate, also known as α-ketoisocaproate (α-KIC), serves as a critical intermediate in several metabolic pathways. Its primary role is intrinsically linked to the catabolism of the branched-chain amino acid (BCAA) L-leucine. This connection places it at a crossroads of amino acid and keto acid metabolism, with significant implications for cellular energy and nitrogen balance. While the specific terms "methylglutamate recycling" and "aconitate recycling" are not standard biochemical pathway names, the intermediary function of 4-methyl-2-oxovalerate in processes related to glutamate and the Krebs cycle, which involves aconitate, is well-documented.

Role in Glutamate Metabolism and the Alanine-Glutamate Cycle

The most direct intermediary role of 4-methyl-2-oxovalerate is observed in its interaction with glutamate. The formation of 4-methyl-2-oxovalerate from leucine is a reversible transamination reaction catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT). wikipedia.org In this reaction, the amino group from leucine is transferred to α-ketoglutarate, a key intermediate in the Krebs cycle, resulting in the formation of glutamate and 4-methyl-2-oxovalerate. wikipedia.org

Conversely, 4-methyl-2-oxovalerate can act as an amino group acceptor. In tissues like muscle, it can be reaminated to form leucine. A significant aspect of this process involves glutamate. Research has demonstrated that 4-methyl-2-oxovalerate can accept a nitrogen atom from glutamate, thereby regenerating α-ketoglutarate. This function is vital for maintaining the pool of Krebs cycle intermediates and for nitrogen homeostasis within the cell.

In rat brain hippocampus, for instance, the infusion of α-ketoisocaproate was found to increase the oxidation of glutamate. This enhancement is attributed to the function of α-ketoisocaproate as a nitrogen acceptor from glutamate, which leads to the formation of α-ketoglutarate, an oxidizable substrate in the tricarboxylic acid (TCA) cycle. This process effectively facilitates a form of glutamate recycling, where the carbon skeleton of glutamate is channeled into energy metabolism.

Furthermore, the degradation of L-leucine in muscle tissue to 4-methyl-2-oxovalerate contributes to the synthesis of other amino acids, such as alanine and glutamate. wikipedia.org This interplay is a key component of the alanine-glutamate cycle, which is crucial for transporting nitrogen from peripheral tissues to the liver.

| Enzyme/Process | Substrate(s) | Product(s) | Metabolic Significance |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | L-leucine + α-ketoglutarate | 4-methyl-2-oxovalerate + L-glutamate | Key step in leucine catabolism and links BCAA metabolism to the Krebs cycle and glutamate synthesis. wikipedia.org |

| Transamination (general) | 4-methyl-2-oxovalerate + L-glutamate | L-leucine + α-ketoglutarate | Regeneration of leucine and α-ketoglutarate, facilitating a form of glutamate recycling and maintaining Krebs cycle intermediates. |

Connection to the Krebs Cycle and Aconitate

While a direct "aconitate recycling" pathway involving 4-methyl-2-oxovalerate is not described in scientific literature, its metabolism is closely intertwined with the Krebs cycle, where aconitate is a key intermediate. The catabolism of 4-methyl-2-oxovalerate proceeds via the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes its oxidative decarboxylation to isovaleryl-CoA. Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate. wikipedia.org

Acetyl-CoA, a primary product of 4-methyl-2-oxovalerate degradation, directly enters the Krebs cycle by condensing with oxaloacetate to form citrate. Citrate is then isomerized to isocitrate via the intermediate cis-aconitate, a reaction catalyzed by the enzyme aconitase. Therefore, the catabolism of 4-methyl-2-oxovalerate provides a significant source of fuel for the Krebs cycle, thereby influencing the flux through the aconitase-catalyzed step.

Studies in isolated rat liver cells have shown that α-ketoisocaproate is rapidly metabolized to ketone bodies, with acetoacetate being the major end product. nih.gov Importantly, only a portion of the acetyl-CoA generated from α-ketoisocaproate is oxidized in the citric acid cycle, indicating a complex regulation of its entry into this central metabolic hub. nih.gov The metabolism of 4-methyl-2-oxovalerate can also influence the Krebs cycle by affecting the levels of its intermediates, as seen with the regeneration of α-ketoglutarate from glutamate.

| Metabolite | Precursor(s) | Subsequent Product(s) in Krebs Cycle | Significance |

| Acetyl-CoA | Isovaleryl-CoA (from 4-methyl-2-oxovalerate) | Citrate (via condensation with oxaloacetate) | Direct fuel source for the Krebs cycle. |

| α-ketoglutarate | L-glutamate (via transamination involving 4-methyl-2-oxovalerate) | Succinyl-CoA | Replenishment of a key Krebs cycle intermediate. |

Advanced Synthesis Methodologies for Potassium 4 Methyl 2 Oxovalerate

Chemical Synthesis Routes of 4-Methyl-2-Oxovaleric Acid and its Salts

Conventional chemical synthesis provides robust and scalable methods for producing 4-methyl-2-oxovaleric acid and its corresponding potassium salt. These methods often involve classical organic reactions such as neutralization, condensation, and hydrolysis.

The most direct method for preparing Potassium 4-methyl-2-oxovalerate is through the neutralization of its parent acid, 4-methyl-2-oxovaleric acid. nih.govnih.gov This acid-base reaction involves treating the α-keto acid with a suitable potassium source.

The reaction typically uses a strong potassium base, such as potassium hydroxide (KOH) or a weaker base like potassium carbonate (K2CO3) or potassium bicarbonate (KHCO3). The process is generally performed in an aqueous or alcoholic solution, yielding the potassium salt and water as a byproduct. The resulting salt can then be isolated by evaporating the solvent.

Reaction Example:

Reactants: 4-methyl-2-oxovaleric acid ((CH₃)₂CHCH₂COCOOH) and Potassium Hydroxide (KOH)

Products: Potassium 4-methyl-2-oxovalerate ((CH₃)₂CHCH₂COCOOK) and Water (H₂O)

This method is straightforward, high-yielding, and relies on the availability of the precursor, 4-methyl-2-oxovaleric acid.

The carbon skeleton of 4-methyl-2-oxovaleric acid can be constructed using classic organic condensation reactions, followed by hydrolysis and decarboxylation steps. These multi-step syntheses offer versatility starting from simpler, readily available reagents. mdpi.com

One established pathway is the Claisen condensation . mlsu.ac.ingoogleapis.com This involves the base-catalyzed reaction between two ester molecules to form a β-keto ester. mlsu.ac.ingoogleapis.com For the synthesis of the target acid, an appropriate isovaleric ester could be condensed with diethyl oxalate. The resulting intermediate can then be hydrolyzed and subsequently decarboxylated to yield 4-methyl-2-oxovaleric acid.

Another versatile approach involves the alkylation of malonic esters . This method proceeds via the following steps:

Formation of a carbanion from diethyl malonate using a strong base.

Alkylation of the carbanion with an isobutyl halide (e.g., isobutyl bromide).

Subsequent hydrolysis of the substituted malonic ester to a dicarboxylic acid.

Heating the dicarboxylic acid to induce decarboxylation, which would typically yield 4-methylvaleric acid. To achieve the desired 2-oxo functionality, further oxidation steps would be necessary.

A more direct route to α-keto acids involves the condensation between an ester and diethyl oxalate, followed by selective hydrolysis and decarboxylation.

| Synthesis Step | Description | Starting Materials Example |

| Condensation | A base-catalyzed reaction to form the carbon backbone of the α-keto ester. | Ethyl isovalerate and Diethyl oxalate |

| Hydrolysis | The ester intermediate is treated with acid or base to cleave the ester groups, forming a carboxylic acid. | Aqueous acid or base |

| Decarboxylation | The resulting β-keto dicarboxylic acid is heated to eliminate a molecule of carbon dioxide, yielding the final α-keto acid. | Heat |

These classical routes, while effective, often require multiple steps and the use of stoichiometric reagents. mdpi.com

Enzyme-Catalyzed Synthesis and Biocatalytic Approaches

Biocatalytic methods are gaining prominence as they offer high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical syntheses. nih.gov Enzymes, used as isolated catalysts or within whole-cell systems, can efficiently produce α-keto acids. nih.gov

For 4-methyl-2-oxovaleric acid (also known as α-ketoisocaproate), a primary biocatalytic route is the oxidative deamination of the corresponding amino acid, L-leucine. nih.gov This reaction is catalyzed by enzymes such as L-amino acid deaminases. nih.gov These enzymes convert the amino group of L-leucine into a keto group, producing the target α-keto acid and ammonia. nih.gov Advances in protein engineering and directed evolution have been employed to improve the efficiency, stability, and substrate specificity of these enzymes for enhanced production of various α-keto acids. nih.gov

To improve the economic feasibility and sustainability of enzyme-catalyzed processes, enzymes are often immobilized on solid supports. Immobilization enhances enzyme stability, simplifies product purification, and, most importantly, allows for the reuse of the biocatalyst over multiple reaction cycles. researchgate.net

Common immobilization techniques applicable to enzymes like L-amino acid deaminase include:

Adsorption: Binding the enzyme to the surface of a carrier (e.g., resins) through non-covalent interactions.

Covalent Bonding: Forming stable covalent bonds between the enzyme and a functionalized support material. This often involves activating the support with agents like glutaraldehyde. acs.org

Entrapment: Physically confining the enzyme within the pores of a polymer matrix or gel.

The use of co-immobilized dual-enzyme systems can further enhance productivity, especially in reactions requiring cofactor regeneration. acs.org For instance, one enzyme could produce the α-keto acid while a second enzyme regenerates a necessary cofactor, creating an efficient catalytic cascade. acs.org Research on immobilized L-methionine γ-lyase for the production of α-ketobutyrate has demonstrated the potential of these systems, which can be adapted for other α-keto acids. researchgate.net

Electrochemical synthesis represents a green and sustainable alternative for producing α-keto acids. mdpi.com These methods use electrical energy to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. nih.gov

Anodic oxidation is one electrochemical approach for α-keto acid synthesis. This can involve the oxidation of various precursors, such as α-hydroxy acids or aryl methyl ketones, to yield the desired α-keto acid or its ester. mdpi.com The operational simplicity and environmental compatibility of these methods make them an attractive area of ongoing research. mdpi.com

Electrochemical reductive amination of α-keto acids to produce amino acids is also a well-studied process. rsc.orgrsc.org This highlights the electrochemical reversibility between amino acids and α-keto acids, suggesting that electrochemical oxidation of amino acids like leucine (B10760876) could be a viable route to 4-methyl-2-oxovaleric acid. These processes often utilize earth-abundant catalysts, such as titanium dioxide, and can be configured in continuous flow reactors for efficient production. rsc.org

| Method | Description | Advantages |

| Enzyme Catalysis | Uses enzymes like L-amino acid deaminase to convert L-leucine to 4-methyl-2-oxovaleric acid. | High selectivity, mild conditions, environmentally friendly. nih.gov |

| Immobilized Enzymes | Enzymes are fixed to a solid support. | Enzyme reusability, enhanced stability, simplified purification. researchgate.netacs.org |

| Electrochemical Synthesis | Uses electrical current to drive the oxidation of precursors to form the α-keto acid. | Atom-economical, avoids harsh reagents, sustainable. mdpi.comnih.gov |

Stereoselective Synthesis and Enantiomeric Control in Related Compounds

While 4-methyl-2-oxovaleric acid itself is achiral, the principles of stereoselective synthesis are crucial for producing structurally related chiral compounds. Enantiomeric control is vital in the synthesis of pharmaceuticals and bioactive molecules where only one enantiomer exhibits the desired activity.

Methodologies for achieving high stereoselectivity include:

Asymmetric Alkylation: This approach uses chiral auxiliaries to direct the alkylation of a prochiral starting material. For example, the Evans asymmetric alkylation has been successfully used on a gram scale to establish the stereochemistry of the 4-methyl group in the synthesis of all four diastereoisomers of 4-methylproline, a related compound. nih.gov This method provides essentially complete stereoselectivity. nih.gov

Enzyme-Catalyzed Asymmetric Synthesis: Enzymes are inherently chiral and can catalyze reactions with high enantioselectivity. Genetically engineered enzymes, such as modified lactate dehydrogenases, have been developed to favor substrates with bulky side chains and perform enantioselective reductions of α-keto acids to produce chiral α-hydroxy acids. rsc.orgresearchgate.net This demonstrates the power of biocatalysis in controlling stereochemistry.

These advanced strategies provide precise control over the three-dimensional structure of molecules, which is a fundamental requirement in modern organic synthesis and drug discovery. nih.gov

Enzymatic Kinetics and Structural Basis of Interactions with Potassium 4 Methyl 2 Oxovalerate

Characterization of Enzyme Reaction Rates and Parameters

The study of enzyme kinetics provides a quantitative assessment of how enzymes bind to their substrates and convert them into products. For enzymes that interact with 4-methyl-2-oxovalerate, several key parameters are used to characterize these reactions.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m) ucl.ac.ukwashington.edulibretexts.org. The relationship is expressed by the Michaelis-Menten equation:

v₀ = (V_max * [S]) / (K_m + [S])

V_max (Maximum Velocity): This parameter represents the maximum rate at which an enzyme can catalyze a reaction when it is fully saturated with the substrate ucl.ac.ukwisc.edu. At this point, increasing the substrate concentration further does not increase the reaction rate ucl.ac.uk. V_max is a reflection of how fast the enzyme can process the substrate wisc.edu.

K_m (Michaelis Constant): The K_m is the substrate concentration at which the reaction rate is half of V_max ucl.ac.ukwashington.edukhanacademy.org. It is an inverse measure of the enzyme's affinity for its substrate; a low K_m value indicates a high affinity, meaning the enzyme can become saturated at lower substrate concentrations wisc.eduyoutube.com. Conversely, a high K_m suggests a lower affinity wisc.edu. The K_m is influenced by factors such as pH, temperature, and the specific nature of the substrate libretexts.org.

Table 1: Key Parameters of Michaelis-Menten Kinetics

| Parameter | Description | Significance |

|---|---|---|

| V_max | The maximum rate of an enzyme-catalyzed reaction at substrate saturation. | Indicates the catalytic capacity of the enzyme. |

| K_m | The substrate concentration at which the reaction rate is half of V_max. | Reflects the affinity of the enzyme for its substrate (inverse relationship). |

| [S] | Concentration of the substrate. | A key variable that influences the initial reaction rate. |

| v₀ | The initial rate of the enzyme-catalyzed reaction. | The velocity of the reaction at a given substrate concentration. |

k_cat (Turnover Number): Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate youtube.comtufts.edu. It is a measure of the enzyme's maximal catalytic activity and is calculated as:

k_cat = V_max / [E]_t

where [E]_t is the total enzyme concentration tufts.edu. A higher k_cat value signifies a more efficient enzyme at saturating substrate conditions libretexts.org.

Detailed Analysis of Enzymes Interacting with 4-Methyl-2-Oxovalerate

Two key enzymatic players in the metabolism of 4-methyl-2-oxovalerate are the branched-chain aminotransferases and the branched-chain α-keto acid dehydrogenase complex, which is regulated by a specific kinase and phosphatase.

Branched-chain aminotransferases (BCATs) are enzymes that catalyze the reversible transamination of branched-chain amino acids (BCAAs) to their corresponding branched-chain α-keto acids (BCKAs) nih.govwikipedia.orgebi.ac.uk. In the context of 4-methyl-2-oxovalerate (α-ketoisocaproate), BCATs facilitate the interconversion between leucine (B10760876) and α-ketoisocaproate wikipedia.orgwikipedia.org. This reaction is crucial for nitrogen metabolism and the synthesis and degradation of BCAAs wikipedia.org.

In mammals, there are two primary isoforms of BCAT, which differ in their subcellular location and tissue distribution wikipedia.orgnih.gov:

Mitochondrial BCAT (BCATm): Encoded by the BCAT2 gene, this isoform is found in the mitochondria and is widely expressed across various tissues nih.govresearchgate.netnih.gov. It plays a significant role in the catabolism of BCAAs.

Cytosolic BCAT (BCATc): Encoded by the BCAT1 gene, this isoform is located in the cytoplasm and has a more restricted tissue distribution, being predominantly found in the brain and placenta wikipedia.orgnih.govnih.gov.

The enzymatic activity of BCATs is dependent on the cofactor pyridoxal 5'-phosphate (PLP) nih.govnih.gov. The active site of the enzyme is situated at the interface of its two domains wikipedia.org. Structural studies have shown that substrates like α-ketoisocaproate bind within this active site pocket through hydrogen bonds and salt bridges with key amino acid residues nih.gov.

Table 2: Comparison of BCAT Isoforms

| Feature | Mitochondrial BCAT (BCATm) | Cytosolic BCAT (BCATc) |

|---|---|---|

| Gene | BCAT2 | BCAT1 |

| Location | Mitochondria | Cytoplasm |

| Tissue Distribution | Widely expressed | Primarily in brain and placenta |

| Primary Role | BCAA catabolism | BCAA synthesis and nitrogen shuttling in specific tissues |

The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the irreversible oxidative decarboxylation of BCKAs, including 4-methyl-2-oxovalerate wikipedia.orgnih.gov. This is a rate-limiting step in the catabolism of BCAAs nih.govnih.gov.

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, which is controlled by two specific enzymes nih.gov:

BCKDH Kinase (BDK): This kinase phosphorylates and inactivates the BCKDH complex nih.govnih.govuniprot.org.

BCKDH Phosphatase (PPM1K): This phosphatase dephosphorylates and activates the BCKDH complex nih.govnih.govnih.govduke.eduebi.ac.ukamanote.com.

A key aspect of this regulatory mechanism is the allosteric inhibition of BCKDH kinase by α-ketoisocaproate (the deprotonated form of 4-methyl-2-oxovaleric acid) nih.govnih.govfrontiersin.org. When concentrations of α-ketoisocaproate are high, it binds to the kinase, inhibiting its activity. This prevents the phosphorylation and subsequent inactivation of the BCKDH complex, thereby promoting the degradation of the excess α-keto acids nih.govnih.govfrontiersin.org. Some inhibitors of BDK have been shown to cause the dissociation of the kinase from the BCKDH complex science.gov. This feedback mechanism is crucial for maintaining appropriate levels of BCAAs and their corresponding α-keto acids in the body.

Isopropylmalate Dehydrogenase (IPMDH) in Leucine Biosynthesis (formation of 4-methyl-2-oxovalerate)

Isopropylmalate dehydrogenase (IPMDH) is a critical enzyme in the biosynthesis of leucine, catalyzing the third step in the pathway. uniprot.orgwikipedia.org This NAD+-dependent enzyme is responsible for the oxidative decarboxylation of (2R,3S)-3-isopropylmalate to produce 4-methyl-2-oxovalerate, carbon dioxide, and NADH. uniprot.orgnih.gov The reaction proceeds through the oxidation of the substrate's alcohol group, which involves deprotonation and a hydride transfer to NAD+. nih.gov This is followed by a spontaneous decarboxylation of the intermediate to yield the final α-keto acid product, 4-methyl-2-oxovalerate. uniprot.orgnih.gov

In plants such as Arabidopsis thaliana, specific isoforms of IPMDH, namely AtIPMDH2 and AtIPMDH3, are primarily involved in leucine biosynthesis. nih.gov The enzyme is also a key component of the leucine synthesis pathway in microorganisms like Escherichia coli, where it is encoded by the leuB gene. uniprot.orgebi.ac.uk The activity of IPMDH is dependent on divalent cations like Mg2+ or Mn2+ and can be further regulated by monovalent cations such as K+, which is required for optimal activity. uniprot.org

Kinetic parameters for IPMDH have been determined for various organisms. For instance, the enzyme from E. coli exhibits specific Michaelis-Menten kinetics for its substrates.

| Substrate | K_M (μM) | k_cat (sec⁻¹) | pH | Temperature (°C) | Source |

|---|---|---|---|---|---|

| 3-isopropylmalate | 105 | 69 | Not Specified | 40 | uniprot.org |

| NAD⁺ | 321 |

Other Aldolases and Enzymes with α-Keto Acid Substrate Specificity

While IPMDH is central to the formation of 4-methyl-2-oxovalerate, other enzyme classes also interact with α-keto acids, demonstrating broad substrate specificity or tailored functions for related molecules. The branched-chain α-keto acid dehydrogenase complex (BCKDH), for example, is involved in the degradation (catabolism) of branched-chain amino acids. wikipedia.orgnih.gov This complex acts on 4-methyl-2-oxovalerate (derived from leucine), converting it into an acyl-CoA derivative that can enter the citric acid cycle. wikipedia.org

Aldolases represent another class of enzymes that can recognize α-keto acid substrates. For instance, 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase from Pseudomonas putida F1 acts on 2-keto-4-hydroxy acids, which share structural similarities with 4-methyl-2-oxovalerate. nih.gov The catalytic mechanism of such enzymes often involves a metal cofactor, like magnesium, to bind the keto and carboxylate groups of the substrate. nih.gov

Furthermore, protein engineering has been employed to modify the substrate specificity of enzymes to accommodate bulky α-keto acids. A genetically engineered version of L-lactate dehydrogenase from Bacillus stearothermophilus was successfully altered to efficiently reduce α-keto acids with large hydrophobic side chains, including unsaturated precursors to 4-methyl-2-oxovalerate. nih.govresearchgate.net This demonstrates the potential to create novel biocatalysts by modifying the active sites of existing enzymes. nih.gov

Substrate Specificity, Inhibition, and Allosteric Regulation in Enzyme Systems

The specificity of enzymes for their substrates is a cornerstone of metabolic regulation. In the context of 4-methyl-2-oxovalerate, this is evident in the enzymes that produce and consume it. The evolution of IPMDH-like enzymes shows that even a single amino acid substitution can alter substrate specificity, enabling an organism to utilize different β-hydroxyacids for pathways like glucosinolate biosynthesis. nih.gov A novel enzyme, 2-isobutylmalate synthase (IBMS), which is closely related to an isopropylmalate synthase, demonstrates the ability to use 4-methyl-2-oxovalerate as a substrate to catalyze a further one-carbon elongation reaction, forming 2-isobutylmalate. umich.edu Site-directed mutagenesis of this enzyme revealed that a single residue, Met132, plays a key role in defining its substrate preference. umich.edu

Enzyme activity is also tightly controlled through inhibition. 4-Methyl-2-oxovaleric acid itself can act as a metabolic inhibitor, potentially by affecting the activity of the alpha-ketoglutarate dehydrogenase complex. selleckchem.com More critically for the leucine biosynthesis pathway, the end-product, leucine, acts as a feedback inhibitor. umich.edu Leucine can inhibit the activity of enzymes earlier in the pathway, which is a form of allosteric regulation. umich.eduwikipedia.org Allosteric regulation occurs when an effector molecule binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that either enhances (activation) or decreases (inhibition) the enzyme's activity. wikipedia.org This feedback mechanism is crucial for maintaining cellular homeostasis by preventing the overproduction of metabolites like leucine. nih.gov

| Enzyme/System | Regulator/Substrate | Type of Interaction | Key Finding |

|---|---|---|---|

| 2-isobutylmalate synthase (PcIBMS1) | Leucine | Feedback Inhibition | The end-product of the pathway (leucine) inhibits the activity of an enzyme that acts on an intermediate (2-oxoisovalerate). umich.edu |

| IPMDH-like enzymes | Substrate Analogs | Substrate Specificity | A single amino acid change can alter substrate specificity from intermediates of leucine synthesis to those of glucosinolate synthesis. nih.gov |

| Alpha-ketoglutarate dehydrogenase | 4-Methyl-2-oxovaleric acid | Metabolic Inhibition | The compound can act as an inhibitor of other key metabolic enzymes. selleckchem.com |

| Engineered Lactate Dehydrogenase | Bulky α-keto acids | Altered Specificity | Mutations can broaden substrate tolerance for large hydrophobic α-keto acids. nih.gov |

Structural Insights into Enzyme-Ligand Interactions

The precise interaction between an enzyme and its ligand, such as 4-methyl-2-oxovalerate, is dictated by the three-dimensional structure of the enzyme's active site. X-ray crystallography has provided detailed molecular blueprints of these interactions. The crystal structure of Arabidopsis thaliana IPMDH2 (AtIPMDH2) has been solved to a resolution of 2.25 Å, revealing the architecture of a plant IPMDH. nih.govnih.gov

These structural studies show that the active site is a highly specific pocket designed to bind 3-isopropylmalate and the cofactor NAD+. nih.gov Key amino acid residues are responsible for catalysis. For example, Lys-232 is proposed to play a crucial role in the chemical mechanism, likely by activating a water molecule. nih.gov Other conserved residues, such as Tyr181, are believed to perform general acid-base chemistry during the reaction. nih.gov

Structural analyses of other enzymes that bind α-keto acids provide further insights. In the HMG/CHA aldolase, the active site contains a magnesium ion that is critical for binding the substrate. nih.gov The pyruvate molecule, an α-keto acid, binds to the magnesium ion through both its carboxylate and keto oxygen atoms, completing an octahedral coordination geometry. nih.gov Additionally, an arginine residue (Arg-123) forms hydrogen bonds with the carbonyl oxygen and is essential for catalysis. nih.gov Similarly, in E. coli branched-chain amino acid aminotransferase, the hydrophobic side chain of the substrate is recognized by a pocket of hydrophobic residues (Phe36, Trp126, Tyr129, etc.), while the α-carboxylate group binds to a unique site constructed by polar groups from a beta-turn and a tyrosine residue. nih.gov These examples highlight a common theme in enzyme-ligand interactions for α-keto acids: recognition involves a combination of hydrophobic interactions for the side chain and specific polar or ionic interactions for the α-keto and carboxylate moieties. nih.govnih.gov

Physiological and Cellular Roles of Potassium 4 Methyl 2 Oxovalerate in Experimental Systems

Role in Protein Turnover and Nitrogen Balance in Experimental Models

Potassium 4-methyl-2-oxovalerate is intricately involved in the regulation of protein synthesis and degradation, thereby influencing nitrogen balance. In a state of steady-state, the synthesis and breakdown of protein, known as protein turnover, are balanced. nih.govnih.gov Experimental models have shown that branched-chain amino acids (BCAAs) and their corresponding keto acids, including 4-methyl-2-oxovalerate, can influence this balance.

The administration of 4-methyl-2-oxovalerate can spare the use of its corresponding amino acid, leucine (B10760876), for protein synthesis. This occurs through transamination, a process where the keto acid is converted back to the amino acid. This mechanism can be particularly important in conditions of metabolic stress where protein catabolism is accelerated. By providing a readily available carbon skeleton, potassium 4-methyl-2-oxovalerate can reduce the need for the breakdown of endogenous proteins to supply essential amino acids.

Furthermore, studies have indicated that 4-methyl-2-oxovalerate can stimulate protein synthesis and inhibit protein degradation in muscle tissue. This dual effect contributes to a positive nitrogen balance, which is crucial for growth and tissue repair. The nitrogen-sparing effect of this compound is a key area of investigation in various experimental settings.

| Experimental Model | Effect of 4-Methyl-2-Oxovalerate | Reference |

| Isolated Muscle Tissue | Stimulation of protein synthesis, inhibition of protein degradation | N/A |

| Animal Models of Metabolic Stress | Reduction in protein catabolism, promotion of nitrogen retention | N/A |

Effects on Cellular Respiration and Ketone Body Formation in Isolated Tissues

In isolated tissues, 4-methyl-2-oxovalerate has been shown to markedly stimulate cellular respiration. nih.govnih.gov This effect is linked to its catabolism within the mitochondria, which is coupled to oxidative phosphorylation, the primary process for ATP production. nih.govnih.gov The breakdown of 4-methyl-2-oxovalerate provides acetyl-CoA, a key substrate for the citric acid cycle, thereby enhancing respiratory activity.

The metabolism of 4-methyl-2-oxovalerate also leads to the formation of ketone bodies, such as acetoacetate and β-hydroxybutyrate. nih.govnih.gov Ketone bodies are water-soluble molecules produced by the liver from fatty acids during periods of low food intake, carbohydrate-restricted diets, starvation, prolonged intense exercise, or in untreated type 1 diabetes mellitus. wikipedia.org They serve as an alternative energy source for various tissues, including the brain, heart, and skeletal muscle, when glucose availability is limited. wikipedia.org

In experimental studies with isolated pancreatic islets, the catabolism of 4-methyl-2-oxovalerate was found to be identical to the pathway described in other tissues, leading to the production of CO2, water, and acetoacetate. nih.govnih.gov The rate of this process appears to be regulated at the level of the initial 2-oxo acid dehydrogenase reaction. nih.govnih.gov

| Tissue Type | Effect on Cellular Respiration | Effect on Ketone Body Formation |

| Pancreatic Islets | Stimulated | Increased |

| Liver | Stimulated | Increased |

| Skeletal Muscle | Stimulated | Utilized as fuel |

Tissue-Specific Metabolism of 4-Methyl-2-Oxovalerate in Experimental Animal Models

The metabolism of 4-methyl-2-oxovalerate exhibits tissue-specific variations in experimental animal models.

Pancreatic Islets: In isolated rat pancreatic islets, radioactively labeled 4-methyl-2-oxopentanoate is taken up in a manner dependent on concentration and pH. nih.govnih.gov This uptake leads to the intracellular accumulation of the corresponding amino acid, leucine, and a decrease in intracellular pH. nih.govnih.gov The compound stimulates islet-cell respiration, the formation of ketone bodies, and biosynthetic activities. nih.govnih.gov The catabolic pathway in pancreatic islets mirrors that in other tissues, involving a branched-chain amino acid aminotransferase. nih.govnih.gov

Liver: The liver plays a central role in the metabolism of 4-methyl-2-oxovalerate that is not metabolized by peripheral tissues. It is a primary site for ketogenesis from this compound. wikipedia.org However, the liver itself cannot utilize ketone bodies for energy as it lacks the necessary enzyme, thiophorase. wikipedia.org

Adipose Tissue: Adipose tissue can also metabolize branched-chain keto acids, although to a lesser extent than muscle and liver. This metabolism can influence lipid synthesis and storage within the tissue.

Seminal Plasma: The presence and metabolism of 4-methyl-2-oxovalerate in seminal plasma are less well-characterized but are thought to be related to the energy metabolism of spermatozoa.

Involvement in Cellular Signaling Mechanisms

Emerging research suggests that 4-methyl-2-oxovalerate and other branched-chain keto acids may be involved in cellular signaling. These molecules can influence pathways that regulate cell growth, differentiation, and metabolism. For instance, elevated levels of BCAAs and their keto acid derivatives have been associated with conditions like type 2 diabetes, suggesting a role in metabolic signaling pathways. nih.gov

The signaling pathways potentially influenced by 4-methyl-2-oxovalerate include those mediated by receptor tyrosine kinases, which are involved in a wide range of cellular processes. nih.gov Furthermore, as potassium is a key ion in cellular signaling, the potassium salt of 4-methyl-2-oxovalerate could have specific effects on voltage-gated ion channels and other potassium-dependent signaling events. mdpi.com However, the precise mechanisms by which 4-methyl-2-oxovalerate exerts its signaling effects are still under active investigation.

Adaptations to Environmental Stress in Plant Systems

In plant systems, potassium is a critical mineral nutrient that plays a vital role in growth, metabolism, and resistance to various environmental stresses, including drought, salinity, and cold. nih.gov While research specifically on potassium 4-methyl-2-oxovalerate in plants is limited, the role of potassium in stress adaptation provides a relevant context.

Given that 4-methyl-2-oxovalerate is a metabolic intermediate, its presence and flux within plant cells could be influenced by environmental stressors that alter primary metabolism. The interplay between potassium nutrition and the metabolism of organic acids and amino acids is a complex area that warrants further investigation to understand any specific roles of potassium 4-methyl-2-oxovalerate in plant stress responses.

Emerging Research Avenues and Methodological Considerations for Potassium 4 Methyl 2 Oxovalerate Studies

Systems Biology and Omics Integration in Metabolic Research

A systems biology approach, which integrates multiple layers of biological data ("omics"), is becoming indispensable for unraveling the complex metabolic network surrounding potassium 4-methyl-2-oxovalerate. nih.gov This approach moves beyond the study of single enzymes or pathways to a holistic view of how genetic, transcriptomic, proteomic, and metabolomic factors interact to govern metabolic phenotypes. mdpi.comresearchgate.net

Large-scale epidemiological studies have demonstrated the value of integrating metabolomics with other omics layers, such as genomics, transcriptomics, and epigenetics, to gain insights into metabolic individuality and its connection to disease mechanisms. nih.gov For instance, integrated analyses have suggested a causal role of BCAA metabolism in type 2 diabetes and have identified the PPM1K gene, which encodes the phosphatase that activates the key BCAA catabolic enzyme complex, as a potential therapeutic target. nih.gov

Metabolomic analyses of cell lines deficient in specific acyl-CoA dehydrogenases, enzymes involved in BCAA catabolism, have revealed crosstalk between the breakdown pathways of leucine (B10760876), isoleucine, and valine. nih.gov Such integrated approaches allow for a more comprehensive understanding of the metabolic consequences of enzymatic defects and the identification of novel biomarkers. rupahealth.comnih.gov The combination of transcriptomic and metabolomic data, for example, can illuminate how changes in gene expression influence metabolite levels within specific pathways. mdpi.comresearchgate.net

Table 1: Application of Omics Technologies in Potassium 4-Methyl-2-Oxovalerate Research

| Omics Technology | Application in KIC Research | Potential Insights |

|---|---|---|

| Genomics | Identifying genetic variants (e.g., in the PPM1K gene) associated with altered KIC and BCAA levels. nih.gov | Understanding the genetic basis of individual differences in BCAA metabolism and disease susceptibility. nih.gov |

| Transcriptomics | Measuring gene expression changes of enzymes in the BCAA catabolic pathway in response to KIC. researchgate.net | Revealing regulatory mechanisms that control KIC metabolism at the transcriptional level. mdpi.com |

| Proteomics | Quantifying the abundance and post-translational modifications of proteins like the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov | Assessing the activity state of key enzymes involved in KIC degradation. nih.gov |

| Metabolomics | Profiling KIC and other related metabolites in biological fluids and tissues to identify metabolic signatures. nih.gov | Discovering biomarkers for diseases associated with dysregulated BCAA metabolism and understanding metabolic pathway crosstalk. nih.govnih.gov |

Development of Advanced In Vitro and Ex Vivo Models for Metabolic Studies

To investigate the specific cellular and molecular effects of potassium 4-methyl-2-oxovalerate, researchers are increasingly utilizing advanced in vitro (cell-based) and ex vivo (tissue-based) models. These systems offer controlled environments to dissect metabolic pathways and cellular responses, which can be challenging to study in vivo. nih.govnih.gov

In vitro studies using cultured cells are crucial for mechanistic investigations. For example, studies with the mouse hippocampal neuronal cell line HT-22 have been used to explore the neurotoxic effects of high concentrations of KIC, a situation relevant to Maple Syrup Urine Disease (MSUD). researchgate.netnih.gov These studies have shown that KIC can impair mitochondrial function and increase the production of reactive species in neuronal cells. nih.gov Similarly, skeletal muscle cell lines, such as C2C12 myotubes, have been employed to examine the impact of KIC on insulin (B600854) signaling and glucose transport, revealing that KIC can suppress insulin-stimulated glucose uptake. nih.govnih.gov Human skeletal muscle (HSkM) cells have also been used to assess the effects of KIC on protein turnover and muscle atrophy, demonstrating its potential to attenuate muscle-wasting conditions like cancer cachexia. nih.gov

Ex vivo models, which use tissues or cells isolated directly from an organism, provide a bridge between in vitro and in vivo research. For instance, ex vivo studies of porcine circulating immune cells have utilized isotopic tracers to reveal cell type-specific metabolic patterns. mdpi.com Such models allow for the investigation of metabolic fluxes in a more physiologically relevant context than cultured cell lines, while still permitting precise experimental control. mdpi.com

Table 2: Comparison of Models for Studying Potassium 4-Methyl-2-Oxovalerate Metabolism

| Model Type | Examples | Advantages | Limitations |

|---|---|---|---|

| In Vitro | HT-22 (neuronal), C2C12 (myotube), HSkM (human skeletal muscle) cells. nih.govnih.govnih.gov | High-throughput, mechanistic insights, controlled environment. nih.gov | Lack of systemic interactions, may not fully represent in vivo physiology. researchgate.net |

| Ex Vivo | Isolated porcine immune cells, tissue slices. mdpi.com | More physiologically relevant than cell lines, preserves some tissue architecture and cell-cell interactions. mdpi.com | Limited viability, short experimental timeframe. |

| In Vivo | Rat and mouse models. nih.govresearchgate.netplos.org | Systemic effects, whole-body metabolism, highest physiological relevance. plos.org | Complex, costly, ethical considerations, difficult to isolate specific molecular mechanisms. |

Methodological Advancements in Isotopic Labeling and Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic pathways within a biological system. wikipedia.orgmdpi.com This experimental approach typically involves the use of stable isotope tracers, such as those containing carbon-13 (¹³C) or deuterium (²H), to track the metabolic fate of a specific compound. youtube.comnih.govphysoc.org

In the context of potassium 4-methyl-2-oxovalerate research, ¹³C-labeled KIC and its precursor, leucine, are invaluable tools. nih.govnih.gov When a ¹³C-labeled substrate is introduced into a system, its labeled atoms are incorporated into downstream metabolites. By measuring the distribution of these isotopic labels in various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and calculate their respective fluxes. wikipedia.orgcambridge.orgresearchgate.net

For example, hyperpolarized [1-¹³C]KIC has been used as a magnetic resonance spectroscopy (MRS) agent to non-invasively profile BCAA metabolism in tumors in vivo. nih.gov The conversion of hyperpolarized [1-¹³C]KIC to [1-¹³C]leucine can be detected, providing a measure of branched-chain amino acid transferase (BCAT) activity. researchgate.netnih.gov Similarly, infusions of [1-¹³C]leucine are used to study whole-body protein turnover, where the enrichment of its transaminated product, [1-¹³C]KIC, serves as a surrogate measure for the precursor pool for protein synthesis. nih.gov

These stable isotope tracer studies have been instrumental in understanding the inter-organ kinetics of BCAAs and their corresponding keto acids. physiology.org They allow for the measurement of synthesis, breakdown, and oxidation rates across different tissues, providing a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. nih.govnih.gov

Table 3: Isotopic Tracers Used in the Study of Potassium 4-Methyl-2-Oxovalerate Metabolism

| Isotopic Tracer | Analytical Method | Application | Reference |

|---|---|---|---|

| Hyperpolarized [1-¹³C]KIC | Magnetic Resonance Spectroscopy (MRS) | In vivo assessment of Branched Chain Amino Acid Transferase (BCAT) activity, particularly in tumors. | nih.gov |

| [1-¹³C]Leucine | Gas Chromatography-Mass Spectrometry (GC-MS) | Measurement of whole-body protein turnover and leucine oxidation; [1-¹³C]KIC is measured as a proxy for the intracellular precursor pool. | nih.gov |

| [1,2-¹³C₂]Leucine | GC-Combustion-Isotope Ratio MS (GC-C-IRMS) | High-precision measurement of muscle protein synthesis over short time intervals. | nih.gov |

Challenges and Future Directions in Enzyme Kinetics and Substrate Characterization

The primary enzyme complex responsible for the irreversible catabolism of potassium 4-methyl-2-oxovalerate is the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH). youtube.comwikipedia.org This large, multi-enzyme complex is analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. nih.govwikipedia.org Understanding its kinetics and regulation is crucial, but also presents significant challenges.

A major challenge is the complex regulatory mechanism of BCKDH. Its activity is controlled by a phosphorylation/dephosphorylation cycle, governed by a specific kinase (BCKDH kinase) and a phosphatase (BCKDH phosphatase, also known as PPM1K). nih.govyoutube.comyoutube.com Phosphorylation inactivates the complex, while dephosphorylation activates it. youtube.com Studying the interplay of these regulatory enzymes with the BCKDH complex in vitro requires highly purified components and sophisticated assays.

Furthermore, the BCKDH complex exhibits broad substrate specificity. While its primary substrates are the keto acids derived from the three BCAAs (leucine, isoleucine, and valine), it can also oxidize other α-keto acids. wikipedia.orgnih.gov Characterizing the kinetic parameters (Kₘ and Vₘₐₓ) for each substrate is essential for building accurate metabolic models. Studies on the purified bovine kidney BCKDH complex have determined the apparent Kₘ values for α-ketoisocaproate (KIC), α-keto-β-methylvalerate, and α-ketoisovalerate, revealing differences in the enzyme's affinity for its various substrates. nih.gov

Future research will need to focus on several key areas. Elucidating the three-dimensional structures of the entire human BCKDH complex, along with its kinase and phosphatase, will provide critical insights into its regulation and substrate binding. nih.gov There is also a need for the development of more specific and potent inhibitors and activators for the regulatory kinase and phosphatase, which could serve as valuable research tools and potential therapeutic agents. Finally, integrating detailed kinetic data into multi-scale systems biology models will be essential for predicting metabolic fluxes through the BCAA catabolic pathway under various physiological and pathological conditions. researchgate.netnih.gov

Table 4: Apparent Kₘ Values of Purified Bovine Kidney BCKDH Complex for Various Substrates

| Substrate | Apparent Kₘ (μM) |

|---|---|

| α-Ketoisocaproate | 40 |

| α-Keto-β-methylvalerate | 50 |

| α-Ketoisovalerate | 37 |

| α-Ketobutyrate | 56 |

| Pyruvate | 1000 |

Source: Adapted from research on purified bovine kidney mitochondria. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying potassium 4-methyl-2-oxovalerate in biological matrices?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled internal standards (e.g., deuterated analogs) to account for matrix effects and improve accuracy. Reference databases like HMDB (HMDB0000695) provide validated protocols for detecting short-chain keto acids . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for the α-keto and methyl groups.

Q. How is potassium 4-methyl-2-oxovalerate synthesized for experimental use?

- Methodology : Synthesize via enzymatic catalysis using recombinant Pogostemon cablin PcIBMS1, which catalyzes the condensation of 4-methyl-2-oxovalerate with acetyl-CoA to form 2-isobutylmalate . Purify the product using ion-exchange chromatography, followed by crystallization in aqueous ethanol. Confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data for PcIBMS1 and PcIPMS1 mutants?

- Methodology : Address discrepancies (e.g., PcIPMS1 L135M mutants showing reduced catalytic efficiency for 4-methyl-2-oxovalerate) by conducting in vitro kinetic assays under controlled conditions (pH 7.5, 25°C) with varying substrate concentrations. Use nonlinear regression to calculate Km and kcat values. Cross-validate results with molecular dynamics simulations to identify steric hindrance or active-site conformational changes .

Q. What experimental designs are optimal for studying the role of potassium 4-methyl-2-oxovalerate in branched-chain amino acid (BCAA) catabolism?

- Methodology : Employ isotopic tracing (e.g., <sup>13</sup>C-labeled leucine) in cell cultures or animal models to track its conversion into 4-methyl-2-oxovalerate via mitochondrial branched-chain keto acid dehydrogenase (BCKDH). Use CRISPR-Cas9 knockout models of BCKDH to confirm metabolic flux dependencies. Analyze intermediates via targeted metabolomics .

Q. How can phylogenetic analysis inform the evolutionary origins of enzymes involved in 4-methyl-2-oxovalerate metabolism?

- Methodology : Perform maximum-likelihood phylogenetic reconstruction using protein sequences of PcIBMS1 homologs, methylthioalkylmalate synthases (MAMs), and citramalate synthases (CMS). Exclude C-terminal regulatory domains to focus on catalytic regions. Bootstrap analysis (1,000 replicates) can clarify clade divergences, revealing evolutionary divergence from plant IPMS enzymes .

Q. What validation strategies are critical for using 4-methyl-2-oxovalerate as a biomarker in clinical studies?

- Methodology : In cohort studies (e.g., gestational diabetes), correlate plasma levels of 4-methyl-2-oxovalerate with clinical outcomes using multivariate regression adjusted for confounding factors (age, BMI). Validate assays via inter-laboratory reproducibility tests and spike-recovery experiments in biological matrices .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the regulatory effects of leucine (Leu) on PcIBMS1 activity?

- Analysis : While PcIBMS1 activity toward 4-methyl-2-oxovalerate is unaffected by Leu (up to 10 mM), PcIPMS1 activity toward 2-oxoisovalerate is inhibited by 50% at 2 mM Leu. This divergence suggests distinct allosteric regulation mechanisms. Test hypotheses via site-directed mutagenesis of Leu-binding domains and isothermal titration calorimetry (ITC) to measure binding affinities .

Methodological Best Practices

Q. What quality control measures are essential for ensuring reproducibility in 4-methyl-2-oxovalerate research?

- Protocols :

- Store potassium 4-methyl-2-oxovalerate at -80°C under nitrogen to prevent oxidation.

- Include negative controls (e.g., enzyme-free reactions) in kinetic assays to rule out non-enzymatic degradation.

- Use standardized reference materials (e.g., NIST-certified compounds) for instrument calibration .

Tables for Key Data

| Enzyme | Substrate | Km (µM) | kcat (s<sup>-1</sup>) | Effect of 5 mM Leu |

|---|---|---|---|---|

| PcIBMS1 (wild-type) | 4-Methyl-2-oxovalerate | 120 ± 15 | 0.45 ± 0.03 | No inhibition |

| PcIPMS1 (L135M) | 2-Oxoisovalerate | 220 ± 25 | 0.12 ± 0.01 | 50% inhibition |

| Data derived from in vitro assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.